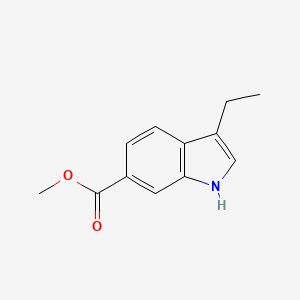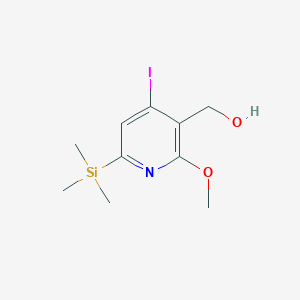
methyl 3-ethyl-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 3-ethyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 3-ethyl-1H-indole-6-carboxylate, often involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Heck reaction, which uses palladium-catalyzed coupling of aryl halides with alkenes .
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
methyl 3-ethyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
methyl 3-ethyl-1H-indole-6-carboxylate has various applications in scientific research:
作用機序
The mechanism of action of methyl 3-ethyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, influencing biological processes such as cell signaling and gene expression . The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
1-methylindole-3-carboxylic acid: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A plant hormone with significant biological functions.
6-methyl-1H-indole-3-carboxylic acid ethyl ester: A closely related compound with similar chemical properties.
Uniqueness
methyl 3-ethyl-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the ester group at the 6-position can affect its interaction with molecular targets and its overall pharmacological profile .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
methyl 3-ethyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-3-8-7-13-11-6-9(12(14)15-2)4-5-10(8)11/h4-7,13H,3H2,1-2H3 |
InChIキー |
VYEXLWIXNARQNX-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC2=C1C=CC(=C2)C(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)


![2h-Benzo[d]imidazol-2-one,5-chloro-1,3-dihydro-1-(4-piperidinyl)-,hydrochloride](/img/structure/B8555161.png)



![[(4-chloro-2-formyl-6-methylphenyl)oxy]acetic Acid](/img/structure/B8555190.png)
![[4-(3-Amino-pyridin-4-ylamino)-phenyl]-acetic acid methyl ester](/img/structure/B8555197.png)

![2-Fluoro-6-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B8555222.png)
![Ethyl 2-[(4-formyl-2-nitrophenyl)sulfanyl]acetate](/img/structure/B8555225.png)
![2-Methyl-1-[(2-methyl-2-propen-1-yl)oxy]-2-propanamine](/img/structure/B8555233.png)

